

# Commercial Availability and Technical Guide for 6-Iodopyridazin-3-amine

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## Compound of Interest

Compound Name: 6-Iodopyridazin-3-amine

Cat. No.: B1310551

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Iodopyridazin-3-amine** (CAS No. 187973-60-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a key pharmacophore found in various biologically active molecules. This guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, and a representative synthetic protocol for **6-Iodopyridazin-3-amine**.

## Physicochemical Properties

**6-Iodopyridazin-3-amine** is a solid at room temperature. Its key physicochemical properties are summarized in the table below. This data is compiled from various chemical suppliers and public databases.

Property	Value	Source
CAS Number	187973-60-0	[Multiple Sources]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> IN <sub>3</sub>	[Multiple Sources]
Molecular Weight	221.00 g/mol	PubChem[1], ECHEMI[2]
Appearance	Not specified (typically off-white to yellow or brown solid)	General chemical knowledge
Boiling Point	399.6 °C at 760 mmHg (Predicted)	LookChem[3], ECHEMI[2]
Density	2.204 g/cm <sup>3</sup> (Predicted)	LookChem[3], ECHEMI[2]
Flash Point	195.5 °C (Predicted)	LookChem[3], ECHEMI[2]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon)	LookChem[3]
XLogP3	0.2	PubChem[1], ECHEMI[2]
Hydrogen Bond Donor Count	1	ECHEMI[2]
Hydrogen Bond Acceptor Count	3	ECHEMI[2]

## Commercial Availability and Suppliers

**6-Iodopyridazin-3-amine** is available from a variety of commercial suppliers, catering to research and development needs. The table below lists several suppliers and the typical purities and quantities they offer. Pricing is subject to change and should be confirmed with the respective supplier.

Supplier	Purity	Available Quantities
AChemBlock	97%	Custom Quote
BLD Pharm	Research Use Only	Inquire for details
Chemenu	97%	10g, 25g
Crysdot	95+%	1g, 5g
LookChem	Mass production	Inquire for details
Matrix Scientific	95%	1g, 5g
Oakwood Chemical	97%	1g, 5g
Parchem	Specialty Chemicals	Bulk, Railcar, Barge
SynChem	95+%	1g
SynQuest Laboratories	Not specified	5g, 25g

## Experimental Protocols

While specific, detailed experimental procedures for the synthesis of **6-Iodopyridazin-3-amine** are not widely published in readily accessible literature, a common and effective method involves a halogen exchange reaction from the more readily available 3-amino-6-chloropyridazine. The following is a representative protocol based on established chemical principles for such transformations.

### Representative Synthesis of **6-Iodopyridazin-3-amine** from 3-Amino-6-chloropyridazine

This two-step procedure involves the initial synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, followed by a halogen exchange reaction.

#### Step 1: Synthesis of 3-Amino-6-chloropyridazine

- **Reaction Setup:** In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 molar equivalent) with a suitable solvent such as ethanol or DMF.
- **Amination:** Add aqueous ammonia (a molar excess, typically 3-7 equivalents) to the solution.

- **Heating:** Heat the mixture at a temperature ranging from 100 to 180 °C for 5 to 24 hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.

#### Step 2: Halogen Exchange to Synthesize **6-Iodopyridazin-3-amine**

- **Reaction Setup:** In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 molar equivalent) in a suitable solvent like acetonitrile or DMF.
- **Iodination:** Add an iodide source, such as sodium iodide or potassium iodide (typically in excess), to the solution. The use of a catalyst, such as a copper(I) salt, may be beneficial.
- **Heating:** Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude **6-Iodopyridazin-3-amine** can be further purified by column chromatography or recrystallization to afford the final product.

## Predicted Spectroscopic Data

Experimental spectroscopic data for **6-Iodopyridazin-3-amine** is not readily available in the public domain. The following are predicted spectral characteristics based on the structure and data from analogous compounds.

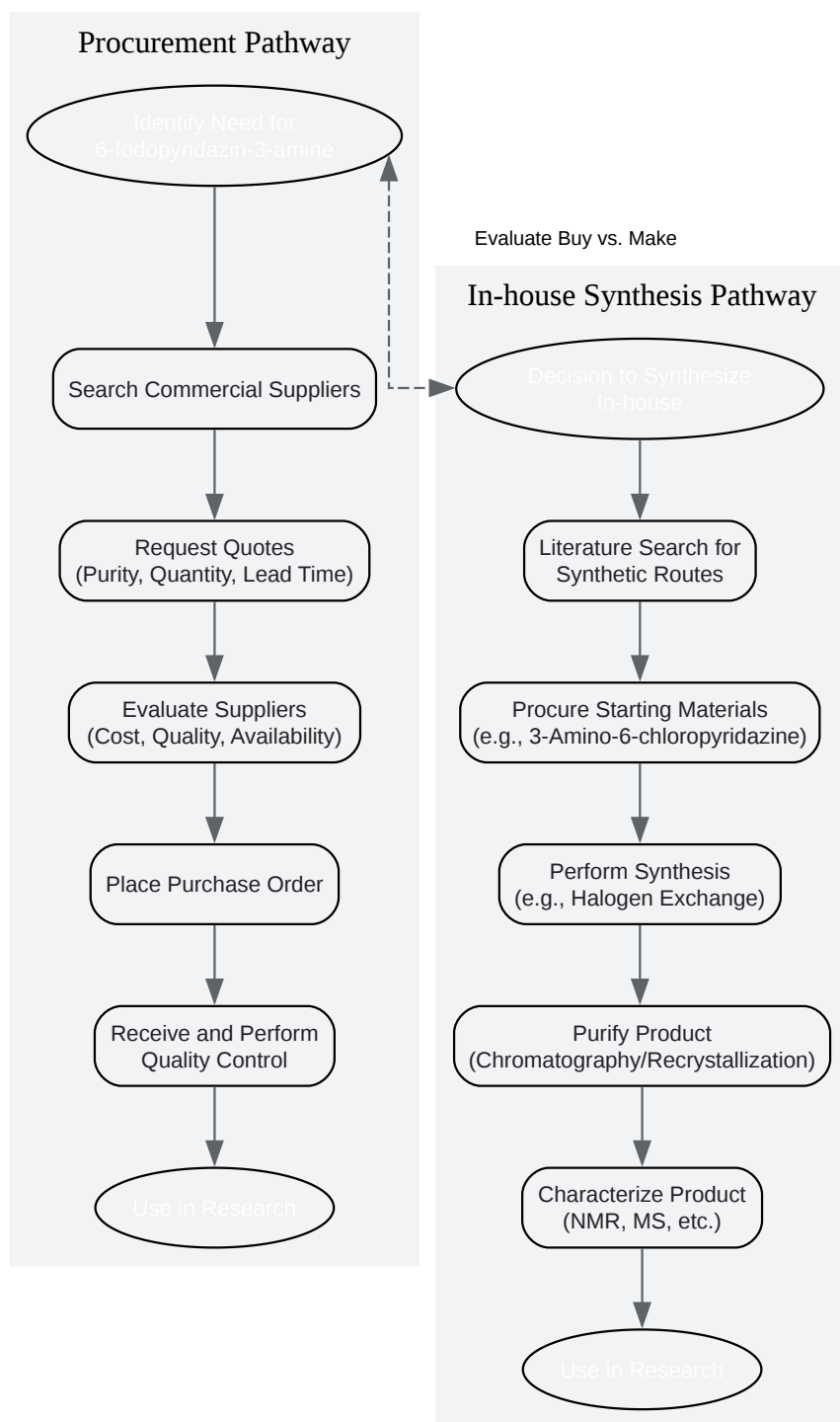
Spectroscopy	Predicted Features
$^1\text{H}$ NMR	Aromatic protons on the pyridazine ring are expected in the downfield region. The chemical shift of the amine ( $-\text{NH}_2$ ) protons can be broad and variable depending on the solvent and concentration.
$^{13}\text{C}$ NMR	Signals corresponding to the four carbon atoms of the pyridazine ring are expected. The carbon atom attached to the iodine will be significantly shifted.
IR Spectroscopy	Characteristic peaks for N-H stretching of the primary amine (around $3300\text{--}3500\text{ cm}^{-1}$ ), N-H bending (around $1600\text{ cm}^{-1}$ ), and C-N stretching are expected.
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) would be expected at $m/z = 221$ .

## Applications in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. **6-Iodopyridazin-3-amine** serves as a versatile building block for the synthesis of more complex molecules. The iodo-substituent is particularly useful as it can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.<sup>[4]</sup> This allows for the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups at the 6-position of the pyridazine ring, enabling the exploration of a broad chemical space in the search for new therapeutic agents.

## Procurement and Synthesis Workflow

The following diagram illustrates the typical workflow for a research organization to either procure or synthesize a specialty chemical like **6-Iodopyridazin-3-amine**.



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Caption: Procurement vs. In-house Synthesis Workflow for **6-Iodopyridazin-3-amine**.

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## References

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